![molecular formula C7H7N3S B598814 Thiazolo[5,4-b]pyridin-2-ylmethanamine CAS No. 1203605-30-4](/img/structure/B598814.png)
Thiazolo[5,4-b]pyridin-2-ylmethanamine
Overview
Description
Thiazolo[5,4-b]pyridin-2-ylmethanamine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion creates a unique scaffold that is of significant interest in medicinal chemistry due to its potential pharmacological activities. The compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridin-2-ylmethanamine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of an intermediate compound. This intermediate is then subjected to further reactions to yield the target compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of commercially available starting materials and efficient catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[5,4-b]pyridin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amine derivatives .
Scientific Research Applications
Thiazolo[5,4-b]pyridin-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent and as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of thiazolo[5,4-b]pyridin-2-ylmethanamine involves its interaction with various molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, leading to therapeutic effects. The compound’s anticancer activity is attributed to its ability to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- Thiazolo[4,5-b]pyridine
- Thiazolo[3,2-a]pyridine
- Pyrano[2,3-d]thiazole
Comparison: Thiazolo[5,4-b]pyridin-2-ylmethanamine is unique due to its specific structural arrangement, which imparts distinct pharmacological properties. Compared to thiazolo[4,5-b]pyridine and thiazolo[3,2-a]pyridine, it exhibits a broader spectrum of biological activities and higher potency in certain applications .
Biological Activity
Thiazolo[5,4-b]pyridin-2-ylmethanamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound is characterized by the fusion of thiazole and pyridine rings, forming a unique scaffold that contributes to its pharmacological potential. The compound exhibits a range of biological activities, including:
- Antimicrobial
- Anti-inflammatory
- Anticancer
- Antioxidant
- Herbicidal
The biological activities of this compound can be attributed to its interaction with various biochemical pathways and molecular targets. Notably:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Properties : Thiazolo derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. For instance, novel thiazolo[5,4-b]pyridine derivatives have demonstrated significant anti-inflammatory activity in preclinical models, surpassing standard treatments like diclofenac .
- Anticancer Activity : Research indicates that this compound derivatives can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. A notable study reported a derivative with an IC50 of 4.77 μM against c-KIT D816V mutants, demonstrating superior activity compared to imatinib .
Structure-Activity Relationships (SAR)
The SAR studies reveal critical insights into the design of more potent thiazolo derivatives. Key findings include:
Compound | Target | IC50 (μM) | Activity |
---|---|---|---|
6r | c-KIT | 4.77 | Anticancer |
19a | PI3Kα | 3.6 | Antitumor |
NTD3 | COX-2 | Not specified | Anti-inflammatory |
These results indicate that specific substitutions on the thiazolo ring can significantly enhance biological activity .
Case Studies
- Anticancer Research : A study synthesized 31 novel thiazolo derivatives and evaluated their anti-proliferative effects against GIST cells harboring c-KIT mutations. The most promising candidate exhibited an impressive GI50 value of 1.15 μM .
- Anti-inflammatory Evaluation : In vivo studies demonstrated that certain thiazolo derivatives displayed substantial anti-inflammatory effects without acute toxicity, making them potential candidates for further development as therapeutic agents .
- Antimicrobial Studies : Several thiazolo compounds were assessed for their antimicrobial properties against various pathogens. Compounds showed moderate to strong activity, with some exhibiting broad-spectrum efficacy .
Q & A
Q. What are the established synthetic routes for Thiazolo[5,4-b]pyridin-2-ylmethanamine, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with thioureas or thioamides under acidic conditions. Key steps include:
- Ring Closure : Use of phosphorus oxychloride (POCl₃) or polyphosphoric acid to form the thiazolo-pyridine core .
- Functionalization : Introduction of the methanamine group via nucleophilic substitution or reductive amination.
- Optimization : Continuous flow processes improve reproducibility and purity by controlling temperature (±2°C) and reagent stoichiometry .
Critical Parameters : Excess thiourea (1.2–1.5 eq) and prolonged reflux (12–24 hrs) enhance cyclization efficiency, while inert atmospheres (N₂/Ar) prevent oxidation.
Q. How can structural elucidation of this compound derivatives be performed to confirm regioselectivity?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes between positional isomers (e.g., 5,4-b vs. 4,5-b fused rings) via coupling patterns and chemical shifts (e.g., pyridinic protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 169.04 for C₆H₅N₂S₂) and fragmentation pathways .
- X-ray Crystallography : Resolves ambiguity in fused-ring orientation and substituent positioning .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives as kinase inhibitors?
Advanced Research Question
- Enzymatic Assays : Radiometric kinase assays (e.g., c-KIT inhibition measured via IC₅₀ values; Table 1 in ) identify lead compounds.
- Structure-Activity Relationships (SAR) : Substituents like 3-(trifluoromethyl)phenyl at R1 enhance hydrophobic pocket binding (IC₅₀ = 9.87 µM) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to ATP-binding domains, validated by mutagenesis studies .
Q. How can researchers assess the purity and stability of this compound under storage conditions?
Basic Research Question
- Analytical Techniques :
- Stability Studies : Accelerated aging (40°C/75% RH for 6 months) with periodic NMR/HPLC analysis identifies hydrolytic susceptibility at the thiazole ring .
Q. How do electronic and steric effects of substituents impact the pharmacological profile of this compound derivatives?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) at position 6 enhances metabolic stability but reduces solubility (logP >3.5) .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl) at position 2 disrupt c-KIT binding, reducing potency (IC₅₀ >50 µM) .
- Data-Driven Design : QSAR models correlate Hammett constants (σ) and molar refractivity (MR) with IC₅₀ values .
Q. What strategies are effective in overcoming imatinib resistance using this compound-based c-KIT inhibitors?
Advanced Research Question
- Mutation Profiling : Screen against c-KIT V654A/D816V mutants using Ba/F3 cell lines .
- Dual Inhibition : Co-targeting PI3K/mTOR pathways (e.g., derivative 6r in ) synergizes with c-KIT inhibition (combo index <0.8).
- In Vivo Models : Xenograft studies in NSG mice (10 mg/kg, oral) validate tumor regression (50–70% volume reduction) .
Q. What toxicological assessments are critical for preclinical development of this compound derivatives?
Advanced Research Question
- Acute Toxicity : OECD 423 guidelines (oral LD₅₀ >500 mg/kg in rats) .
- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay (IC₂₀ <10 µM) .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp (IC₅₀ >30 µM) .
Q. How can computational modeling optimize the pharmacokinetic properties of this compound derivatives?
Advanced Research Question
- ADME Prediction : SwissADME predicts BBB permeability (TPSA <90 Ų) and CYP3A4 inhibition risk .
- Free Energy Perturbation (FEP) : Identifies substituents that improve binding ΔG (e.g., -CF₃ → ΔG = -9.2 kcal/mol) .
- Metabolite Simulation : GLORY predicts sulfoxide formation at the thiazole sulfur, guiding prodrug design .
Q. What in vitro and in vivo models are suitable for studying the pharmacokinetics of this compound?
Advanced Research Question
- In Vitro :
- In Vivo :
Q. How can scale-up challenges in this compound synthesis be addressed for industrial-grade production?
Advanced Research Question
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQYHHMPBZBXFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734829 | |
Record name | 1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203605-30-4 | |
Record name | 1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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